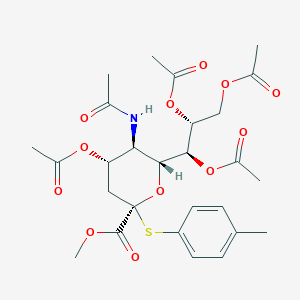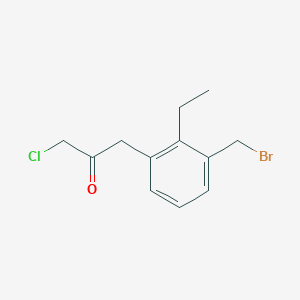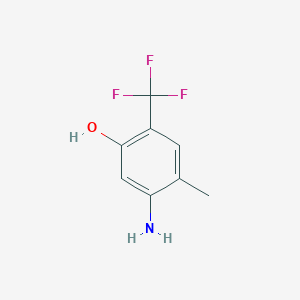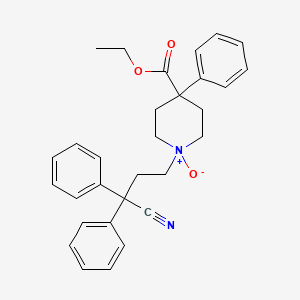
Diphenoxylate N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenoxylate N-Oxide is a chemical compound derived from diphenoxylate, an opioid used primarily as an antidiarrheal agent. The N-oxide form of diphenoxylate is an oxygenated derivative, which can exhibit different chemical and biological properties compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions
Diphenoxylate N-Oxide can be synthesized through the oxidation of diphenoxylate. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct. The reaction typically involves dissolving diphenoxylate in a suitable solvent such as methanol or dichloromethane, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors allow for efficient and scalable oxidation reactions, ensuring high yields and consistent product quality. Catalysts such as titanium silicalite (TS-1) can be employed to enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
Diphenoxylate N-Oxide undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid or catalytic hydrogenation.
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.
Reduction: Zinc and acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Elimination: Heat and base catalysts
Major Products Formed
Reduction: Diphenoxylate.
Substitution: Various substituted diphenoxylate derivatives.
Elimination: Alkenes and other unsaturated compounds
科学的研究の応用
Diphenoxylate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of N-oxides.
Biology: Investigated for its potential effects on gut microbiota and gastrointestinal motility.
Medicine: Explored for its antidiarrheal properties and potential use in treating gastrointestinal disorders.
Industry: Utilized in the development of new synthetic methodologies and catalytic processes .
作用機序
Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .
類似化合物との比較
Similar Compounds
Diphenoxylate: The parent compound, primarily used as an antidiarrheal agent.
Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action.
Difenoxin: A metabolite of diphenoxylate with potent antidiarrheal effects .
Uniqueness
Diphenoxylate N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, metabolism, and potential therapeutic applications compared to its parent compound and other similar opioids .
特性
分子式 |
C30H32N2O3 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate |
InChI |
InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3 |
InChIキー |
GFPBAMXFXBJEEK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
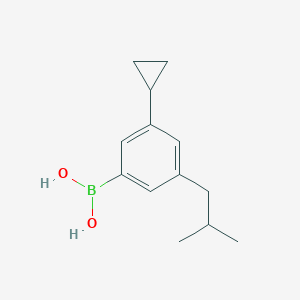
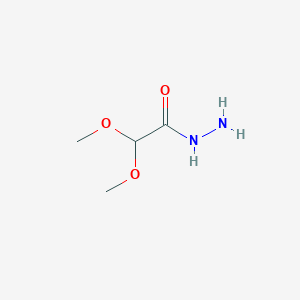

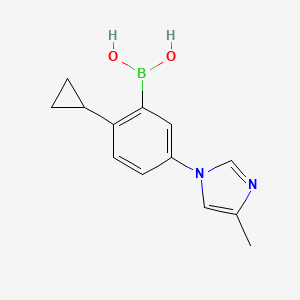
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
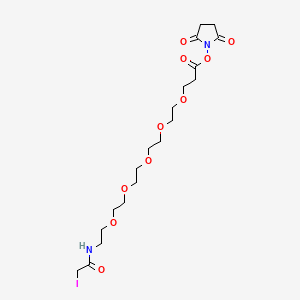

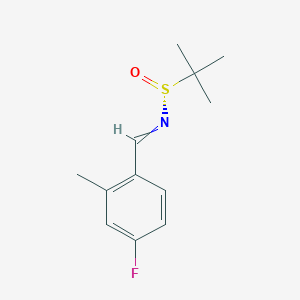
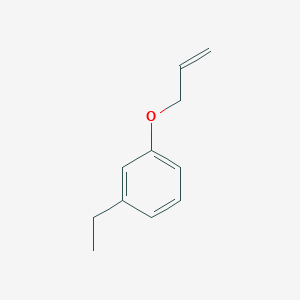
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
